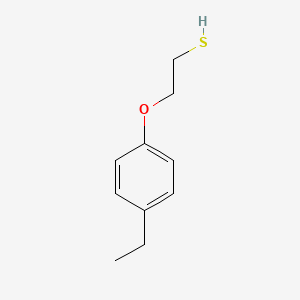

2-(4-Ethylphenoxy)ethane-1-thiol

Description

Overview of Phenoxyethane Derivatives in Advanced Organic Synthesis and Materials Science

Phenoxyethane derivatives are a class of organic compounds characterized by a phenoxy group attached to an ethane (B1197151) chain. A prominent member of this family is 2-phenoxyethanol, a glycol ether utilized as a preservative in cosmetics and vaccines, a solvent, and a fixative in perfumes. wikipedia.orggoogle.comresearchgate.netontosight.ai Its synthesis is typically achieved through the hydroxyethylation of phenol. google.comontosight.ai The versatility of the phenoxyethane scaffold allows for a wide range of chemical modifications, leading to materials with tailored properties. For instance, the incorporation of phenoxy groups can enhance the thermal stability and solubility of polymers. cymitquimica.com Furthermore, derivatives of phenoxyethanol (B1677644) are employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. bldpharm.com The study of these derivatives continues to be an active area of research, with a focus on developing more sustainable and efficient synthetic processes. bldpharm.com

Significance of Sulfur-Containing Organic Molecules in Modern Chemical Disciplines

Sulfur-containing organic molecules, or organosulfur compounds, are integral to numerous areas of chemistry and biology. google.com Thioethers, characterized by a C-S-C bond, and thiols, which contain an S-H group, are two of the most significant classes of organosulfur compounds. osti.govwikipedia.org These compounds are known for their distinct reactivity, often serving as potent nucleophiles and ligands for metal ions. wikipedia.orgwikipedia.org

In medicinal chemistry, thioethers are found in a variety of pharmaceuticals and are explored for their potential as anticancer agents. researchgate.netevitachem.com The thiol group is crucial in biochemistry, most notably in the amino acid cysteine, where it participates in the formation of disulfide bridges that stabilize protein structures. google.com The thiol-ene "click" reaction, a highly efficient and specific transformation, has emerged as a powerful tool in polymer and materials synthesis, allowing for the straightforward creation of complex architectures. researchgate.netresearchgate.net The ongoing investigation into organosulfur compounds continues to uncover new reactions and applications, solidifying their importance in modern science. osti.gov

Current Research Landscape of 2-(4-Ethylphenoxy)ethane-1-thiol: A Scoping Review of Existing Literature

A comprehensive review of the existing scientific literature reveals that dedicated research on This compound is sparse. While the compound is commercially available, indicating its use in certain applications, likely as a synthetic intermediate, detailed scholarly articles focusing on its synthesis, characterization, and specific applications are not readily found in the public domain. bldpharm.com

Information on closely related structures, such as 2-(4-ethoxyphenyl)ethane-1-thiol, is available and provides some insight into the potential properties and reactivity of the target molecule. uni.lu Patents for broader classes of compounds, like 4-((phenoxyalkyl)thio)-phenoxyacetic acids, suggest that molecules with a similar structural motif are of interest in the development of new therapeutic agents. google.com The lack of specific research on this compound itself presents an opportunity for future investigation into the unique properties and potential applications of this particular chemical entity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

2-(4-ethylphenoxy)ethanethiol |

InChI |

InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)11-7-8-12/h3-6,12H,2,7-8H2,1H3 |

InChI Key |

YEEXJZFBWUQGGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 4 Ethylphenoxy Ethane 1 Thiol

Established Synthetic Pathways for Thioethers and Aryloxyalkanes

The formation of thioethers (R-S-R') and aryloxyalkanes (Ar-O-R) are cornerstone transformations in organic synthesis. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. uni-regensburg.deresearchgate.net Consequently, a variety of reliable synthetic methods have been developed, ranging from classical nucleophilic substitution reactions to more contemporary transition metal-catalyzed processes. thieme-connect.comacsgcipr.org

Nucleophilic substitution is a fundamental class of reactions for forging C-S and C-O bonds. khanacademy.org The Williamson ether synthesis is the archetypal method for creating the C-O bond in aryloxyalkanes. This S(_N)2 reaction typically involves the reaction of a sodium phenoxide with a primary alkyl halide. ucsb.edu In the context of 2-(4-Ethylphenoxy)ethane-1-thiol synthesis, sodium 4-ethylphenoxide could be reacted with a 2-haloethanethiol derivative.

Similarly, the C-S bond of a thioether is commonly formed via the S(_N)2 reaction of a thiolate anion with an alkyl halide. libretexts.org Thiolate anions are excellent nucleophiles and can be readily generated by treating a thiol with a base. chemistrysteps.comlibretexts.org For the target molecule, a plausible route involves reacting 4-ethylphenoxy-2-ethyl halide with a hydrosulfide salt like sodium hydrosulfide. Care must be taken as the initially formed thiol can react with another molecule of the alkyl halide to produce a sulfide (B99878) byproduct. libretexts.org An alternative involves using thiourea as a sulfur nucleophile, which reacts with the alkyl halide to form an isothiouronium salt that can be subsequently hydrolyzed to yield the thiol. libretexts.orgchemistrysteps.com

Table 1: Key Reagents in Nucleophilic Substitution for Thioether and Aryloxyalkane Synthesis

| Bond Type | Nucleophile | Electrophile | Common Conditions |

| C-O (Aryl Ether) | Phenoxide (Ar-O⁻) | Alkyl Halide (R-X) | Polar aprotic solvent (e.g., DMF, Acetone) |

| C-S (Thioether) | Thiolate (RS⁻) | Alkyl Halide (R-X) | Base (e.g., NaOH, NaH), Polar solvent |

| C-SH (Thiol) | Hydrosulfide (SH⁻) | Alkyl Halide (R-X) | Excess hydrosulfide to minimize sulfide formation |

| C-SH (Thiol) | Thiourea | Alkyl Halide (R-X) | Followed by basic hydrolysis |

Transition metal catalysis has revolutionized the synthesis of thioethers, providing milder and more versatile alternatives to traditional methods, especially for the formation of aryl thioethers. thieme-connect.comacsgcipr.orgnih.gov These methods are particularly useful when S(_N)Ar conditions are not feasible. thieme-connect.com Catalytic systems based on palladium, nickel, and copper are the most prominent. researchgate.net

Palladium-catalyzed C-S cross-coupling, often referred to as the Migita or Buchwald-Hartwig thioetherification, is a powerful tool for forming aryl thioethers from aryl halides or pseudohalides and thiols. thieme-connect.comnih.gov The first palladium-catalyzed coupling of aryl iodides with thiophenols was reported by Migita and coworkers in 1978. nih.gov Modern catalyst systems, often employing specialized phosphine ligands like Josiphos or Xantphos, exhibit high efficiency and broad functional group tolerance, enabling the coupling of even challenging substrates like aryl chlorides. thieme-connect.comrsc.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the thiolate and subsequent reductive elimination to yield the thioether product and regenerate the catalyst. acsgcipr.orgrsc.org

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for catalyzing C-S bond formation. uni-regensburg.deresearchgate.net Nickel-based catalysts can effectively couple a wide range of aryl halides, including less reactive chlorides, with thiols. researchgate.netacs.org Recent advancements have led to the development of nickel-catalyzed methods that proceed under mild conditions, sometimes promoted by visible light in photoredox cycles. uni-regensburg.denih.gov These reactions can tolerate a variety of functional groups and have been used in decarbonylative couplings of thioesters to thioethers and even in aryl thioether metathesis reactions. acs.orgnih.gov Some modern protocols operate under base-free conditions or are facilitated by Brønsted acids, expanding the scope and applicability of nickel catalysis in thioether synthesis. uni-regensburg.deacs.org

Copper-catalyzed C-S coupling, a variation of the Ullmann condensation, is one of the oldest methods for thioether synthesis. While traditional Ullmann conditions required harsh reaction temperatures, modern copper-based systems, often employing specific ligands, operate under much milder conditions. acsgcipr.org Copper catalysis is particularly valuable due to the low cost and low toxicity of the metal. researchgate.net Recent developments include copper-catalyzed thioetherification using benzyl alcohols and thiols, mediated by a Lewis acid catalyst like Cu(OTf)(_2), which proceeds through an S(_N)1-type mechanism. nih.gov Single-atom copper catalysts have also been developed to enable efficient and recyclable C-S cross-coupling reactions under mild conditions, addressing challenges like catalyst deactivation by sulfur compounds. researchgate.netresearchgate.net

Table 2: Comparison of Transition Metal Catalysts for Thioether Synthesis

| Metal Catalyst | Typical Substrates (Electrophile) | Key Advantages | Common Ligands |

| Palladium | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | High functional group tolerance, high efficiency | Phosphines (e.g., Josiphos, Xantphos, CyPF-tBu) thieme-connect.comnih.gov |

| Nickel | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Lower cost, effective for aryl chlorides, mild conditions | Phosphines (e.g., dcype), N-heterocyclic carbenes researchgate.netnih.gov |

| Copper | Ar-I, Ar-Br, Benzyl Alcohols | Low cost, low toxicity, classic methodology | Nitrogen ligands, Phenanthrolines acsgcipr.orgnih.gov |

The hydrothiolation of unsaturated carbon-carbon bonds, commonly known as the thiol-ene reaction, is an efficient and atom-economical method for forming C-S bonds. thieme-connect.de This reaction involves the addition of a thiol (R-SH) across an alkene (C=C) to yield a thioether. wikipedia.org It is considered a "click" chemistry reaction due to its high yield, stereoselectivity, and mild reaction conditions. wikipedia.org

The reaction can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

Radical Addition : Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. wikipedia.orgacsgcipr.org This is the most common pathway for unactivated alkenes.

Michael Addition : In the case of electron-deficient alkenes (e.g., α,β-unsaturated carbonyls), the reaction can be base-catalyzed. The thiolate anion acts as a nucleophile in a conjugate addition.

The thiol-ene reaction is highly versatile and has been used in various applications, including polymer synthesis, dendrimer synthesis, and surface patterning. wikipedia.org For the synthesis of a molecule like this compound, a potential, though less direct, route could involve the thiol-ene addition of a protected thiol to 4-ethylphenoxystyrene, followed by further functional group manipulation.

Transition Metal-Catalyzed Cross-Coupling Strategies for Thioether Synthesis

Optimized Synthesis of this compound

The optimized synthesis of this compound can be strategically divided into two key transformations: the formation of the intermediate, 2-(4-ethylphenoxy)ethanol, and its subsequent conversion to the final thiol product.

Step 1: Williamson Ether Synthesis of 2-(4-ethylphenoxy)ethanol

The initial step involves the O-alkylation of 4-ethylphenol (B45693) with a 2-haloethanol, typically 2-chloroethanol, in the presence of a base. This reaction, a classic example of the Williamson ether synthesis, proceeds via an S(_N)2 mechanism.

To maximize the yield of 2-(4-ethylphenoxy)ethanol, various reaction parameters can be optimized. The choice of base is critical in deprotonating the phenolic hydroxyl group of 4-ethylphenol to form the more nucleophilic phenoxide. While strong bases like sodium hydride (NaH) can be used, weaker and safer bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred, particularly in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) organic-synthesis.com. The reaction temperature and duration are also key factors, with moderate heating often being sufficient to drive the reaction to completion.

An interactive data table summarizing the optimization of the Williamson ether synthesis is presented below. This table illustrates the impact of different bases, solvents, and temperatures on the reaction yield.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaOH | Water/Toluene | 90 | 5 | 85 |

| K₂CO₃ | Acetonitrile | 80 | 6 | 92 |

| Cs₂CO₃ | DMF | 100 | 4 | 95 |

| NaH | THF | 65 | 4 | 90 |

This data is illustrative and based on typical conditions for Williamson ether synthesis of phenols.

Step 2: Conversion of 2-(4-ethylphenoxy)ethanol to this compound

Several reliable methods exist for the conversion of the intermediate alcohol to the final thiol product. Three prominent methods are discussed below.

Using Lawesson's Reagent: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a powerful thionating agent that can directly convert alcohols to thiols. The reaction is typically carried out by heating the alcohol with Lawesson's reagent in an inert solvent like toluene nih.govuzh.ch. While effective, this method can sometimes lead to the formation of byproducts, and the reagent has a strong, unpleasant odor nih.gov.

Via a Tosylate Intermediate: A two-step, high-yield alternative involves the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the desired thiol. This method offers good control and generally provides high yields semanticscholar.org.

The Mitsunobu Reaction: The Mitsunobu reaction provides a mild and efficient method for the direct conversion of alcohols to a variety of functional groups, including thiols, with inversion of configuration if a chiral center is present organic-chemistry.org. This reaction typically involves treating the alcohol with triphenylphosphine (PPh₃), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable sulfur nucleophile like thioacetic acid. Subsequent hydrolysis of the resulting thioester yields the thiol atlanchimpharma.com.

The following interactive table compares these three methods for the conversion of an alcohol to a thiol.

| Method | Reagents | Key Advantages | Potential Drawbacks |

| Lawesson's Reagent | Lawesson's Reagent | Direct, one-pot reaction | Unpleasant odor, potential byproducts |

| Tosylate Intermediate | 1. TsCl, Pyridine2. NaSH or Thiourea | High yields, good control | Two-step process |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Thioacetic acid | Mild conditions, stereochemical inversion | Stoichiometric byproducts can complicate purification |

Williamson Ether Synthesis: The reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The base deprotonates the acidic hydroxyl group of 4-ethylphenol to form the 4-ethylphenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol in a backside attack, displacing the chloride leaving group in a single, concerted step. This backside attack results in an inversion of configuration if the electrophilic carbon were a stereocenter chemistrysteps.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com.

Conversion of Alcohol to Thiol:

Lawesson's Reagent: The mechanism of thionation with Lawesson's reagent is thought to involve the formation of a four-membered ring intermediate. The oxygen of the alcohol attacks one of the phosphorus atoms of the reagent, followed by an intramolecular rearrangement and elimination to form the thiol and a phosphorus-containing byproduct organic-chemistry.org.

Via Tosylate Intermediate: This is a classic two-step S(_N)2 process. In the first step, the alcohol is converted to a tosylate, which is an excellent leaving group. In the second step, a sulfur nucleophile (e.g., HS⁻) attacks the carbon bearing the tosylate group in a backside attack, displacing the tosylate and forming the thiol.

Mitsunobu Reaction: The mechanism of the Mitsunobu reaction is more complex. Initially, triphenylphosphine attacks the azodicarboxylate (e.g., DEAD) to form a betaine intermediate. This intermediate then deprotonates the alcohol, forming an alkoxyphosphonium salt. The sulfur nucleophile (e.g., thioacetate) then displaces the activated hydroxyl group via an S(_N)2 reaction, leading to the thioester, which is subsequently hydrolyzed to the thiol organic-chemistry.org.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several strategies can be employed to make the synthesis of this compound more environmentally benign.

For the Williamson ether synthesis , the use of phase-transfer catalysis (PTC) offers a significant green advantage. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide. This allows the reaction to be carried out in a biphasic system, often with milder bases and at lower temperatures, and can eliminate the need for hazardous and high-boiling polar aprotic solvents francis-press.com. Recyclable catalysts, such as polymer-supported catalysts, further enhance the sustainability of this method francis-press.com.

For the conversion of the alcohol to the thiol , developing catalytic methods is a key green objective. While reagents like Lawesson's reagent and the Mitsunobu reagents are effective, they generate stoichiometric amounts of waste. Research into heterogeneous catalysts that can facilitate the direct conversion of alcohols to thiols is an active area. For instance, certain solid acid catalysts have shown promise in promoting the reaction between alcohols and a sulfur source like hydrogen sulfide, offering the potential for catalyst recyclability and reduced waste generation. Additionally, exploring enzymatic or biocatalytic methods for this transformation could provide a highly selective and sustainable alternative.

Advanced Spectroscopic and Structural Elucidation Studies of 2 4 Ethylphenoxy Ethane 1 Thiol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of 2-(4-Ethylphenoxy)ethane-1-thiol in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for an unambiguous assignment and to probe the molecule's conformational preferences, multidimensional NMR techniques are indispensable.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multidimensional NMR experiments are crucial for establishing connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY is instrumental in tracing the spin-spin coupling networks within the ethyl group (the triplet of the methyl protons correlating with the quartet of the methylene (B1212753) protons) and the ethanethiol (B150549) chain. It would show a cross-peak between the protons on C1 and C2 of the ethane-1-thiol moiety, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹J C-H coupling). columbia.edu It provides a direct link between the proton signals and the carbon signals of the aromatic ring, the ethyl group, and the ethanethiol chain, greatly simplifying the assignment of the ¹³C NMR spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and proton atoms, typically over two to three bonds (²J C-H and ³J C-H). columbia.edu This technique is particularly powerful for piecing together the molecular skeleton. For instance, it would show correlations between the protons of the ethyl group and the aromatic carbons, as well as between the protons of the ethanethiol chain and the phenoxy oxygen-linked aromatic carbon. These correlations are vital for confirming the substitution pattern of the ethyl group on the phenyl ring and the connectivity of the ethane-1-thiol group through the ether linkage.

A hypothetical table of expected key HMBC correlations is presented below:

| Proton (¹H) Signal | Correlating Carbon (¹³C) Signal (2-3 bonds away) | Structural Information Confirmed |

| Ethyl CH₂ | Aromatic C4, Aromatic C3, Aromatic C5 | Confirms attachment of the ethyl group to C4 of the phenyl ring. |

| O-CH₂ (ethane) | Aromatic C1 | Confirms the phenoxy ether linkage. |

| S-CH₂ (ethane) | O-CH₂ (ethane) | Confirms the ethane-1-thiol chain structure. |

| Aromatic H2/H6 | Aromatic C4, Aromatic C1 | Confirms the para substitution pattern. |

Solid-State NMR for Packing and Dynamics

While solution-state NMR reveals the structure of the molecule in a solvated state, solid-state NMR (ssNMR) provides invaluable information about its structure, packing, and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. By analyzing the chemical shift anisotropies and dipolar couplings, one can deduce information about the local environment and intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking of the aromatic rings in the crystal lattice. Photo-CIDNP (Photochemically Induced Dynamic Nuclear Polarization) enhanced solid-state NMR is an emerging technique that can significantly enhance signal intensity, although its application is typically for specific systems with suitable chromophores. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule. nih.gov These techniques are complementary and provide a detailed fingerprint of the functional groups and bonding within this compound.

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. Key expected absorptions for this molecule would include:

S-H Stretch: A weak but sharp band typically in the 2550-2600 cm⁻¹ region, characteristic of the thiol group.

C-S Stretch: Generally a weak band in the 600-800 cm⁻¹ range. iosrjournals.org

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: A series of bands in the 1450-1600 cm⁻¹ region.

C-O-C Asymmetric & Symmetric Stretch: Strong bands typically in the 1260-1000 cm⁻¹ region, characteristic of the aryl-alkyl ether linkage.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 800-850 cm⁻¹ region, indicative of 1,4-disubstitution on the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is particularly useful for studying the carbon skeleton and the S-H and C-S bonds, which can be weak in the IR spectrum. The aromatic ring vibrations often give strong Raman signals. iosrjournals.org

The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes, aided by computational methods like Density Functional Theory (DFT) calculations, which can predict vibrational frequencies. nih.goviosrjournals.org

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Bond/Group |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | C-H (Aromatic) |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | C-H (Alkyl) |

| S-H Stretch | 2600-2550 | 2600-2550 | S-H |

| C=C Aromatic Stretch | 1610, 1580, 1510, 1450 | 1610, 1580, 1510, 1450 | C=C (Aromatic) |

| C-O-C Asymmetric Stretch | ~1245 | Weak | Aryl-Alkyl Ether |

| C-O-C Symmetric Stretch | ~1040 | Weak | Aryl-Alkyl Ether |

| C-S Stretch | 800-600 | 800-600 | C-S |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. nih.gov Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are used to generate ions. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are crucial for elucidating fragmentation pathways. nih.gov

For this compound, key fragmentation pathways under EI could include:

Benzylic Cleavage: Cleavage of the bond between the oxygen and the ethanethiol methylene group, leading to the formation of a stable 4-ethylphenoxyl radical or a 4-ethylphenoxonium ion.

Cleavage alpha to Sulfur: Fragmentation can occur at the C-C bond adjacent to the sulfur atom.

McLafferty-type Rearrangements: If applicable, involving the transfer of a gamma-hydrogen.

The study of fragmentation patterns is essential not only for structural confirmation but also for identifying potential metabolites. nih.gov In a biological system, this compound could undergo oxidation at the sulfur atom (to a sulfoxide (B87167) or sulfone), hydroxylation of the aromatic ring or ethyl group, or conjugation reactions. HRMS can detect the mass shifts associated with these metabolic transformations, and the fragmentation pattern of the metabolite can help pinpoint the site of modification. nih.govnih.govresearchgate.net

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Molecular Architecture

While obtaining a single crystal of an oil like this compound suitable for X-ray crystallography can be challenging, forming co-crystals or crystalline derivatives is a viable strategy. acs.org X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net

This technique would unambiguously determine the conformation of the flexible ethane-1-thiol chain and the orientation of the ethyl group relative to the phenyl ring. Furthermore, it would reveal the details of intermolecular interactions, such as potential weak hydrogen bonds involving the thiol hydrogen (S-H···S or S-H···O) or π-π stacking interactions between the aromatic rings, which govern the crystal packing. mdpi.com Analysis of the crystal structure provides fundamental data that can be correlated with the findings from solid-state NMR and vibrational spectroscopy.

Computational Chemistry and Theoretical Investigations of 2 4 Ethylphenoxy Ethane 1 Thiol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. nih.govnih.gov For 2-(4-Ethylphenoxy)ethane-1-thiol, these calculations can map out the distribution of electrons and predict regions of the molecule that are susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uknih.gov The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. acs.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the adjacent aromatic ring. The lone pair electrons of the sulfur atom are high in energy, making this region the most nucleophilic part of the molecule. The LUMO, conversely, is likely distributed over the aromatic ring and the C-S bond, indicating these as potential sites for electrophilic attack or electron acceptance.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and kinetic stability |

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential.

For this compound, the ESP map would likely show a region of negative potential (typically colored red) around the sulfur atom of the thiol group and the oxygen atom of the ether linkage, reflecting their high electron density and nucleophilic character. Conversely, the hydrogen atom of the thiol group and the aromatic protons would exhibit positive potential (colored blue), indicating their electrophilic nature.

Molecular Electrostatic Potential (MEP) Distribution

The Molecular Electrostatic Potential (MEP) distribution provides a more quantitative measure of the electrostatic potential at different points in space around the molecule. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions.

In this compound, the MEP would highlight the negative potential minima near the sulfur and oxygen atoms, which are the most likely sites for electrophilic attack. The positive potential maxima would be associated with the acidic thiol hydrogen and the aromatic hydrogens.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. acs.orgkoreascience.kraip.org These simulations can reveal the conformational flexibility of this compound and how its structure is influenced by the surrounding solvent molecules. nih.govrsc.org

The molecule possesses several rotatable bonds, including the C-C bond in the ethyl group, the C-O-C ether linkage, and the C-C-S-H chain. MD simulations would show that the molecule can adopt various conformations in solution. The presence of a solvent, such as water, would influence the conformational preferences through hydrogen bonding with the thiol and ether groups.

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. nih.govacs.orgresearchgate.net This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies.

One important reaction for this molecule is the cleavage of the ether bond, which can occur under acidic conditions. libretexts.orglibretexts.org Theoretical modeling could elucidate the step-by-step mechanism of this cleavage, including the initial protonation of the ether oxygen and the subsequent nucleophilic attack. Another key reaction is the oxidation of the thiol group, a common transformation for organosulfur compounds. nih.govnih.govcopernicus.org

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Raman) using Ab Initio and DFT Methods

Quantum chemical methods can accurately predict various spectroscopic properties of molecules, providing a valuable tool for their identification and characterization. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.orgchemicalbook.comchemicalbook.com These predictions are based on the calculated electronic environment around each nucleus.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for the infrared (IR) and Raman spectra can also be calculated. acs.orgrsc.org These spectra are determined by the molecule's vibrational modes, which are influenced by its structure and bonding. The characteristic S-H stretching vibration in the IR spectrum, for instance, would be a key identifier for the thiol group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹H NMR | ~1.5 ppm (t, 1H) | -SH proton |

| ¹H NMR | ~2.7 ppm (q, 2H) | -CH₂-SH |

| ¹H NMR | ~4.0 ppm (t, 2H) | -O-CH₂- |

| ¹³C NMR | ~25 ppm | -CH₂-SH |

| ¹³C NMR | ~68 ppm | -O-CH₂- |

| IR | ~2550 cm⁻¹ | S-H stretch |

| IR | ~1240 cm⁻¹ | C-O stretch (aryl ether) |

Reaction Mechanisms and Chemical Transformations Involving 2 4 Ethylphenoxy Ethane 1 Thiol

Oxidation Reactions and Formation of Sulfur-Containing Derivatives (Sulfoxides, Sulfones, Disulfides)

The thiol group of 2-(4-Ethylphenoxy)ethane-1-thiol is susceptible to oxidation, a fundamental transformation for thiols that leads to a variety of sulfur-containing compounds with different oxidation states. libretexts.orglibretexts.org The primary products of this oxidation are disulfides, sulfoxides, and sulfones.

Disulfide Formation: Mild oxidation of this compound results in the formation of a disulfide, bis(2-(4-ethylphenoxy)ethyl) disulfide. libretexts.org This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. youtube.com Common oxidizing agents for this transformation include molecular oxygen, often catalyzed by metal ions, hydrogen peroxide, and iodine. researchgate.netorganic-chemistry.org The disulfide bond (S-S) is a crucial structural motif in many biological systems and synthetic materials. libretexts.org The thermodynamics of this process are generally more favorable than the analogous oxidation of alcohols to peroxides, due to the relative strengths of the S-S, O-O, S-H, and O-H bonds. libretexts.org

Sulfoxide (B87167) and Sulfone Formation: Further oxidation of the sulfur atom in the thiol or the corresponding disulfide leads to the formation of sulfoxides and, subsequently, sulfones. These reactions require stronger oxidizing agents and controlled conditions to achieve selectivity. libretexts.org The oxidation of a sulfide (B99878), which could be formed in situ or as an intermediate, with reagents like hydrogen peroxide (H₂O₂), peracids, or potassium permanganate (B83412) can yield the corresponding sulfoxide, 2-(4-Ethylphenoxy)ethylsulfinyl)ethane. organic-chemistry.orgorganic-chemistry.org Careful control of the stoichiometry of the oxidant, such as H₂O₂, is often necessary to prevent over-oxidation to the sulfone. organic-chemistry.org

The complete oxidation of the sulfur atom results in the formation of the sulfone, (2-(4-Ethylphenoxy)ethyl)sulfonyl)ethane. organic-chemistry.org Reagents like excess hydrogen peroxide, often in the presence of a catalyst, or stronger oxidants like potassium permanganate are typically employed for this transformation. organic-chemistry.org The sulfur atom in sulfones is in its highest oxidation state (+6). libretexts.org

The progressive oxidation of this compound can be summarized as follows:

Thiol → Disulfide (Mild Oxidation)

Thiol/Sulfide → Sulfoxide (Controlled Oxidation)

Sulfoxide → Sulfone (Strong Oxidation)

A variety of reagents have been developed for the selective oxidation of thiols and sulfides, including metal-based catalysts and metal-free systems. organic-chemistry.orgorganic-chemistry.org For instance, ceric ammonium (B1175870) nitrate (B79036) supported on silica (B1680970) gel has been used for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org Similarly, tantalum carbide and niobium carbide have shown catalytic activity for the selective synthesis of sulfoxides and sulfones, respectively. organic-chemistry.org

Table of Oxidation Products:

| Starting Material | Product | Oxidation State of Sulfur |

|---|---|---|

| This compound | bis(2-(4-ethylphenoxy)ethyl) disulfide | -1 |

| 2-(4-Ethylphenoxy)ethyl sulfide | 2-(4-Ethylphenoxy)ethylsulfinyl)ethane (Sulfoxide) | 0 |

Thiol-Ene and Thiol-Yne Click Chemistry Applications

Thiol-ene and thiol-yne reactions, falling under the umbrella of "click chemistry," are powerful and efficient methods for forming carbon-sulfur bonds. These reactions are characterized by their high yields, stereoselectivity, and tolerance of a wide range of functional groups. The thiol group of this compound is well-suited to participate in these transformations.

Thiol-Ene Reaction: The thiol-ene reaction involves the addition of a thiol across a double bond (an ene). The reaction can be initiated by either a radical or a nucleophilic pathway. In the radical-mediated process, a thiyl radical is generated from the thiol, which then adds to the alkene. This is typically achieved using photoinitiators or thermal initiators. The addition generally proceeds in an anti-Markovnikov fashion, yielding the thioether.

For this compound, the reaction with an alkene would proceed as follows:

Initiation: Generation of the 2-(4-ethylphenoxy)ethanethiyl radical.

Propagation: Addition of the thiyl radical to the alkene, followed by hydrogen abstraction from another thiol molecule to form the product and a new thiyl radical.

An interesting variation is the oxidative thiol-ene reaction, where the intermediate sulfide is directly oxidized to a sulfoxide in a one-pot process. organic-chemistry.org Visible light photoredox catalysis has also emerged as a green and efficient method for conducting thiol-ene reactions. nih.gov

Thiol-Yne Reaction: Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne. Depending on the reaction conditions and the stoichiometry of the reactants, either a single or double addition of the thiol can occur, leading to vinyl sulfides or dithioethers, respectively. This reaction provides a direct route to functionalized vinyl sulfides.

The participation of this compound in these click chemistry reactions allows for its incorporation into polymers, surface modification, and the synthesis of complex molecules for materials science and biomedical applications.

Nucleophilic Reactivity of the Thiol Group in Substitution and Addition Reactions

The thiol group of this compound is nucleophilic, owing to the lone pairs of electrons on the sulfur atom. The corresponding thiolate anion, formed by deprotonation of the thiol, is an even stronger nucleophile. This nucleophilicity allows the compound to participate in a variety of substitution and addition reactions.

Nucleophilic Substitution (S-Alkylation): this compound can react with alkyl halides or other electrophiles in S-alkylation reactions to form thioethers. The reaction typically proceeds via an Sₙ2 mechanism, where the thiol or thiolate attacks the electrophilic carbon, displacing a leaving group. The use of a base, such as potassium carbonate or a tertiary amine, facilitates the formation of the more nucleophilic thiolate anion. nih.gov For example, the reaction with ethyl chloroacetate (B1199739) in the presence of a base would yield the corresponding thioether. nih.gov

Michael Addition (Conjugate Addition): As a soft nucleophile, the thiolate derived from this compound can undergo Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds, nitriles, or sulfones. This reaction involves the 1,4-addition of the thiolate to the conjugated system, forming a new carbon-sulfur bond. This is a highly efficient method for C-S bond formation and is widely used in organic synthesis.

The nucleophilic character of the thiol group is a cornerstone of its chemical utility, enabling the straightforward formation of a diverse array of thioether derivatives.

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the alkoxy group. The ethyl group is also an activating group. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their own positions.

Given that the para position is occupied by the ethyl group, electrophilic attack will be directed to the positions ortho to the ethyl group and ortho to the phenoxy ether linkage. The specific regioselectivity will be influenced by the steric hindrance of the substituents and the nature of the electrophile.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The presence of the thiol group could potentially interfere with some EAS reactions, particularly those employing strong oxidants or Lewis acids that can coordinate with sulfur. Therefore, protection of the thiol group might be necessary before carrying out such transformations on the aromatic ring.

Ligand Binding Studies and Coordination Chemistry Potential with Metal Centers

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, making it a potential ligand for coordination to metal centers. Thiols and thiolates are known to be excellent ligands, particularly for soft metal ions, according to the principles of Hard and Soft Acids and Bases (HSAB) theory.

The compound can coordinate to metal ions in several ways:

As a neutral thiol ligand (R-SH).

As a thiolate ligand (R-S⁻) after deprotonation.

As a bridging ligand, where the sulfur atom coordinates to two or more metal centers.

The presence of the ether oxygen atom in the side chain also introduces another potential coordination site, allowing the molecule to act as a bidentate ligand, forming a chelate ring with a metal ion. The ability to form stable chelate complexes often enhances the stability of the resulting metal complex.

The coordination of this compound to metal ions such as iron, copper, nickel, and zinc could lead to the formation of a variety of coordination compounds with interesting structural, electronic, and catalytic properties. For example, dithiols are known to form stable complexes with iron, such as diiron ethanedithiolate hexacarbonyl. wikipedia.org The study of such complexes is relevant to the fields of bioinorganic chemistry, catalysis, and materials science.

Exploration of 2 4 Ethylphenoxy Ethane 1 Thiol in Material Science Applications

Precursor in Polymer Synthesis and Cross-linking Agents

The presence of a thiol group makes 2-(4-Ethylphenoxy)ethane-1-thiol a versatile building block in polymer chemistry. Thiols are known to participate in various polymerization reactions, leading to the formation of diverse polymer architectures.

Development of Thiol-Ene Polymer Networks for Advanced Materials

Thiol-ene chemistry is a powerful and efficient method for polymer synthesis, often categorized as a "click" reaction due to its high yields, rapid reaction rates, and tolerance to various functional groups. researchgate.net This reaction involves the addition of a thiol to a carbon-carbon double bond (an "ene"), which can be initiated by light (photopolymerization) or heat. researchgate.netresearchgate.net

The general mechanism for the radical-mediated thiol-ene reaction proceeds as follows:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds to an ene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and continuing the chain reaction.

Given its structure, this compound can react with multifunctional "ene" compounds to form cross-linked polymer networks. The aromatic phenoxy group in its backbone would be expected to impart rigidity and thermal stability to the resulting polymer, while the ethyl group can influence its solubility and processing characteristics. The general properties of thiol-ene polymers make them suitable for a range of advanced materials.

Table 1: General Properties of Thiol-Ene Polymer Networks

| Property | Description |

|---|---|

| Reaction Speed | Rapid, often completed in minutes. |

| Reaction Conditions | Can be carried out under mild conditions, often at room temperature. |

| Oxygen Inhibition | Less susceptible to oxygen inhibition compared to other radical polymerizations. |

| Homogeneity | Leads to the formation of uniform and homogeneous polymer networks. |

| Mechanical Properties | Can be tailored from soft and flexible to hard and rigid by selecting appropriate monomers. |

This table presents generalized properties of thiol-ene polymer networks and is not specific to polymers synthesized from this compound due to a lack of specific research data.

Role in Cross-linking and Curing Systems

Beyond thiol-ene reactions, thiols like this compound can serve as effective cross-linking or curing agents for other polymer systems, particularly epoxy resins. The thiol group can react with the epoxide ring in a base-catalyzed ring-opening reaction. paintsandcoatingsexpert.com This process is another example of click chemistry, offering high efficiency and control over the curing process.

The use of thiol-based curing agents can offer several advantages over traditional amine-based curing agents, such as lower curing temperatures and modified properties of the final cured resin. karenz.jp The aromatic nature of this compound could contribute to improved thermal and mechanical properties of the cured epoxy resin. researchgate.net

Functionalization of Surfaces and Nanomaterials

The thiol group has a strong affinity for the surfaces of noble metals, particularly gold, silver, and copper. This property is widely exploited for the surface functionalization of nanoparticles and other materials to impart specific properties or to attach other molecules. nih.gov

This compound can be used to form self-assembled monolayers (SAMs) on gold surfaces. The thiol group would anchor the molecule to the surface, while the ethylphenoxy group would form the outer layer of the monolayer. This can be used to modify the surface properties, such as hydrophobicity and chemical reactivity.

In the context of nanomaterials, functionalizing nanoparticles with this compound could be used to:

Improve dispersibility: The organic shell can prevent the agglomeration of nanoparticles in various solvents.

Introduce specific functionality: The aromatic ring can interact with other molecules through pi-pi stacking or be further functionalized.

Create targeted drug delivery systems: By attaching biologically active molecules to the functionalized nanoparticles. nih.gov

Research on similar aromatic thiols has demonstrated their utility in creating stable and functionalized gold nanoparticles. mdpi.com

Role as a Ligand or Stabilizer in Catalytic Systems (e.g., homogeneous or heterogeneous catalysis)

Organosulfur compounds, including thiols, are known to act as ligands for a variety of metal catalysts. osti.gov The sulfur atom can coordinate to a metal center, influencing its catalytic activity and selectivity. This compound could potentially be used as a ligand in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, a complex of this compound with a metal ion could be soluble in the reaction medium. The electronic and steric properties of the ligand, influenced by the ethylphenoxy group, could be tuned to optimize the performance of the catalyst for specific reactions.

Design of Functional Coatings and Adhesives

The reactivity of the thiol group makes this compound a promising component in the formulation of functional coatings and adhesives. Thiol-ene based systems are known for their rapid curing times, which is a significant advantage in many industrial applications.

Coatings formulated with this compound could exhibit enhanced adhesion to metal substrates due to the interaction of the thiol group with the metal surface. The aromatic component of the molecule could contribute to the coating's durability, chemical resistance, and thermal stability.

In adhesives, the use of this compound in a thiol-ene or thiol-epoxy formulation could lead to strong and durable bonds with a variety of materials. The ability to cure quickly under UV light or at low temperatures makes these systems particularly attractive for heat-sensitive substrates.

Integration into Advanced Sensing Material Architectures

The modification of surfaces with specific chemical functionalities is a key aspect of developing chemical sensors. The functionalization of sensor surfaces, such as gold electrodes in quartz crystal microbalances or surface plasmon resonance sensors, with a self-assembled monolayer of this compound could be a route to creating new sensing platforms.

The aromatic ring of the molecule could be designed to interact selectively with certain analyte molecules, leading to a detectable change in the sensor's signal. For instance, the phenoxy group might interact with electron-deficient aromatic compounds through pi-pi stacking interactions. While this is a potential application, specific research on the use of this compound in sensor development is needed to validate this concept. The general principle of using functionalized thiols on sensor surfaces is, however, a well-established field.

Environmental Fate and Degradation Pathways of 2 4 Ethylphenoxy Ethane 1 Thiol

Photolytic Degradation Mechanisms and Products

Photolytic degradation, the breakdown of molecules by light, is anticipated to be a significant pathway for the transformation of 2-(4-Ethylphenoxy)ethane-1-thiol in sunlit environmental compartments such as surface waters and on the surfaces of soil and vegetation. nih.gov The presence of the aromatic ring suggests that the compound will absorb ultraviolet (UV) radiation, which can lead to the cleavage of its chemical bonds.

The primary mechanisms of photolytic degradation for aromatic compounds often involve the generation of highly reactive hydroxyl radicals. researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. For phenoxy-containing compounds like the herbicide fenoxycarb, photolysis in water can be rapid, with half-lives as short as a few hours under simulated sunlight. piat.org.nz Similarly, phenoxy acid herbicides are also susceptible to photodegradation, a process that can be a major route of their removal in shallow, sunlit waters. nih.gov

The thiol group is also a target for photolytic reactions. Aromatic thiols can undergo photooxidation, leading to the formation of disulfides and other sulfur-containing products. acs.org The photodegradation of various thiols and thiones has been observed to proceed at significant rates in the presence of photosensitizers like zinc oxide. nih.gov

Potential photolytic degradation products of this compound could include 4-ethylphenol (B45693), resulting from the cleavage of the ether bond, and various oxidized forms of the ethanethiol (B150549) side chain. Further degradation of these primary products is also expected.

Table 1: Predicted Photolytic Degradation Characteristics

| Feature | Predicted Behavior for this compound | Analogous Compound Behavior | Citation |

| Susceptibility | High in sunlit environments | Phenoxy herbicides and aromatic thiols are susceptible to photodegradation. | nih.govacs.org |

| Primary Mechanism | Hydroxyl radical attack on the aromatic ring and photooxidation of the thiol group. | TiO2-catalyzed photodegradation of aromatic compounds proceeds via hydroxyl radical attack. | researchgate.net |

| Potential Products | 4-Ethylphenol, ethanethiol derivatives (e.g., disulfides), and ring-hydroxylated compounds. | Degradation of phenoxy acids can yield chlorophenol derivatives. | nih.gov |

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis will depend on the reactivity of its ether and thiol functionalities.

The ether linkage in aryl ethers is generally stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH and temperature. nih.gov For instance, the hydrolysis of phenoxy acid esters is a key reaction that initiates their degradation in aqueous systems, with the rate increasing at higher temperatures and in alkaline waters. nih.gov In contrast, the pesticide fenoxycarb, which also contains a phenoxy-phenoxy linkage, is stable to hydrolysis over a wide pH range (pH 3-9). piat.org.nz

The thiol group is not typically considered to be readily hydrolyzable. However, thioethers, which have a related C-S-C linkage, can undergo hydrolysis, and this reaction can be significantly faster than the hydrolysis of the corresponding ethers. stackexchange.commasterorganicchemistry.com While this compound is a thiol (R-SH) and not a thioether (R-S-R'), the reactivity of the sulfur atom suggests that hydrolytic pathways cannot be entirely ruled out, especially under specific environmental conditions or with enzymatic catalysis. Thioesters, for example, readily hydrolyze to a carboxylic acid and a thiol. fiveable.mewikipedia.orglibretexts.org

Given the general stability of aryl ethers and thiols to abiotic hydrolysis under typical environmental pH and temperature, this degradation pathway is likely to be slower than photolytic or biological degradation for this compound.

Table 2: Predicted Hydrolytic Degradation Characteristics

| Functional Group | Predicted Hydrolytic Stability | Analogous Compound Behavior | Citation |

| Aryl Ether Linkage | Generally stable, but may be susceptible under alkaline conditions. | Phenoxy acid esters hydrolyze, particularly in alkaline water. Fenoxycarb is stable. | nih.govpiat.org.nz |

| Thiol Group | Generally stable to abiotic hydrolysis. | Thioethers can hydrolyze more readily than ethers. | stackexchange.commasterorganicchemistry.com |

Biotransformation Processes in Environmental Systems

Biotransformation, or microbial degradation, is expected to be a crucial process in the environmental breakdown of this compound. Microorganisms in soil and water possess a vast array of enzymes capable of degrading complex organic molecules.

The degradation of phenoxy-containing compounds by microorganisms is well-documented. For example, phenoxy acid herbicides are effectively degraded by both aerobic and anaerobic bacteria. nih.gov The efficiency of this biodegradation depends on factors such as the microbial population, oxygen levels, and the concentration of the compound. nih.gov Similarly, bacteria from the genus Rhodococcus have been shown to degrade various aryl ethers by cleaving the ether bond. nih.gov

Organosulfur compounds are also subject to microbial degradation. nih.govnih.gov Bacteria can utilize such compounds as a source of sulfur for their growth. The metabolic pathways often involve the oxidation of the sulfur atom. nih.gov For instance, some anaerobic microbes are inhibited by certain thiols at high concentrations, while others can degrade them. oup.com

The biotransformation of this compound would likely involve initial attacks on either the ether linkage or the thiol group. Cleavage of the ether bond would result in the formation of 4-ethylphenol and 2-mercaptoethanol. Alternatively, oxidation of the thiol group could lead to the formation of a sulfonic acid derivative.

Table 3: Predicted Biotransformation Potential

| Structural Moiety | Predicted Microbial Action | Supporting Evidence from Analogous Compounds | Citation |

| Phenoxy Group | Cleavage of the ether bond. | Rhodococcus species degrade aryl ethers. Phenoxy acid herbicides are biodegraded by various bacteria. | nih.govnih.gov |

| Ethanethiol Chain | Oxidation of the thiol group. | Bacteria can metabolize organosulfur compounds, often through oxidation. | nih.govnih.gov |

Identification and Fate of Primary Degradation Metabolites

Cleavage of the ether bond, through either photolysis or biotransformation, would likely yield 4-ethylphenol and 2-mercaptoethanol .

4-Ethylphenol is a known environmental contaminant that can be further degraded by microorganisms. Its fate will depend on the specific environmental conditions.

2-Mercaptoethanol is a water-soluble, biodegradable compound. It is expected to be readily mineralized by microorganisms in the environment.

Oxidation of the thiol group could lead to the formation of 2-(4-ethylphenoxy)ethanesulfonic acid . The environmental fate of such sulfonic acid derivatives can vary, but they are generally more water-soluble and may be more persistent than the parent thiol.

Further degradation of the aromatic ring of 4-ethylphenol or the parent compound could lead to the formation of various ring-opened aliphatic acids, which would then be expected to enter central metabolic pathways of microorganisms. The degradation of phenoxy acid herbicides is known to produce chlorophenol metabolites, suggesting that the primary aromatic metabolite of this compound, 4-ethylphenol, would be a key intermediate for further breakdown. nih.gov

Table 4: Predicted Primary Degradation Metabolites and Their Likely Fate

Advanced Analytical Method Development for Detection and Quantification of 2 4 Ethylphenoxy Ethane 1 Thiol

Chromatographic Separation Techniques for Trace Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry offer high selectivity and sensitivity for the analysis of thiols like 2-(4-Ethylphenoxy)ethane-1-thiol.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For thiols such as this compound, derivatization is often employed to improve volatility and thermal stability, and to enhance chromatographic peak shape.

Derivatization: The thiol group (-SH) can be derivatized to form a more volatile and less polar derivative. Common derivatizing agents for thiols include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents.

Instrumentation: A typical GC-MS system for this analysis would consist of a gas chromatograph equipped with a capillary column (e.g., HP-5ms) and a mass spectrometer detector. dtic.mil The choice of column phase is critical for achieving good separation from other matrix components.

Data Analysis: The mass spectrometer provides both qualitative and quantitative information. The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ether and thioether linkages. By comparing the obtained mass spectrum with a library of known compounds, the identity of the analyte can be confirmed. researchgate.net Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, and can often be performed without derivatization. nih.gov

Chromatography: Reversed-phase liquid chromatography is a common approach for separating thiols. A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid like formic acid to improve peak shape and ionization efficiency. waters.com

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thiols. nih.gov It can be operated in either positive or negative ion mode, depending on the specific compound and mobile phase conditions. For this compound, both modes could be explored.

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is frequently used. nih.govacs.org In this technique, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection. acs.org

Table 1: Representative Chromatographic Conditions for Thiol Analysis

| Parameter | GC-MS | LC-MS/MS |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) dtic.mil | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Helium (carrier gas) dtic.mil | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient/Program | Temperature programming (e.g., 60°C to 250°C) dtic.mil | Gradient elution |

| Ionization | Electron Impact (EI) dtic.mil | Electrospray Ionization (ESI) nih.gov |

| Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) acs.org |

Spectrophotometric and Electrochemical Detection Protocols

Spectrophotometric and electrochemical methods provide alternative or complementary approaches to chromatographic techniques for the detection of thiols.

Spectrophotometric Detection:

This method is often based on a chemical reaction that produces a colored product, which can then be quantified using a spectrophotometer.

Ellman's Reagent: A widely used reagent for the quantification of thiols is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. rsc.orgnih.gov This reagent reacts with the thiol group to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm. nih.gov The intensity of the color is directly proportional to the concentration of the thiol.

Other Derivatizing Agents: Other chromogenic and fluorogenic reagents have been developed for the spectrophotometric and fluorometric detection of thiols, offering varying degrees of sensitivity and selectivity. nih.govacs.org For instance, 1-benzyl-2-chloropyridinium (B76325) bromide has been used for the UV detection of S-pyridinium derivatives of thiols. nih.gov

Electrochemical Detection:

Electrochemical methods are based on the oxidation or reduction of the thiol group at an electrode surface, resulting in a measurable current. These methods are known for their high sensitivity and relatively low cost. electrochemsci.org

Direct Oxidation: Thiols can be directly oxidized at solid electrodes, although this often requires a high overpotential. acs.org

Chemically Modified Electrodes: To improve the sensitivity and selectivity of detection, electrodes can be modified with various materials. For example, electrodes modified with pyrroloquinoline quinone (PQQ) have been used for the catalytic oxidation of thiols at a lower potential. acs.org

Pulsed Electrochemical Detection (PED): Following separation techniques like capillary electrophoresis, PED can be used for the direct detection of thiols without the need for derivatization. nih.gov

Table 2: Comparison of Spectrophotometric and Electrochemical Detection Methods for Thiols

| Method | Principle | Advantages | Disadvantages |

| Spectrophotometry (Ellman's Reagent) | Reaction of thiol with DTNB to form a colored product. rsc.orgnih.gov | Simple, robust, well-established. umkc.edu | Can be prone to interference from other reducing agents. |

| Electrochemical Detection | Oxidation of the thiol group at an electrode. acs.org | High sensitivity, low cost, potential for miniaturization. electrochemsci.orgrsc.org | Electrode surface can be prone to fouling. |

Development of Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices such as environmental or biological samples requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This is a classic technique where the analyte is partitioned between two immiscible liquid phases. The choice of solvents is crucial for achieving efficient extraction. Salting-out assisted LLE (SALLE) can be used to improve the extraction of polar analytes from aqueous samples. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and pre-concentration. chromatographyonline.com A variety of sorbents can be used, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials. For thiols, SPE can be used to remove salts and other polar interferences from the sample matrix. acs.org

Derivatization Prior to Extraction: In some cases, derivatizing the thiol prior to extraction can improve its stability and extraction efficiency. For example, derivatization with 4,4'-dipyridyl disulfide (DTDP) has been used to create stable derivatives of thiols in wine samples, which were then extracted using SPE. acs.org

Preventing Oxidation: Thiols are susceptible to oxidation to disulfides. Therefore, sample preparation should be carried out under conditions that minimize oxidation, such as by adding antioxidants or working at low temperatures. nih.gov

Table 3: Overview of Sample Preparation Techniques for Thiol Analysis

| Technique | Description | Application |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. chromatographyonline.com | Initial clean-up and concentration from liquid samples. |

| Solid-Phase Extraction (SPE) | Use of a solid sorbent to isolate the analyte from a liquid sample. acs.orgchromatographyonline.com | Clean-up, pre-concentration, and solvent exchange. |

| Derivatization | Chemical modification of the analyte to improve its analytical properties. acs.orgnih.gov | Enhancing stability, volatility, or detectability. |

Future Research Directions and Unexplored Potential of 2 4 Ethylphenoxy Ethane 1 Thiol

Integration into Novel Supramolecular Assemblies and Self-Assembled Monolayers

The unique architecture of 2-(4-Ethylphenoxy)ethane-1-thiol makes it a compelling candidate for the construction of advanced supramolecular structures and self-assembled monolayers (SAMs). The thiol (-SH) group is well-known for its strong affinity for noble metal surfaces, particularly gold, providing a robust anchor for the formation of ordered, two-dimensional films. rsc.orgrsc.orguh.edu This capability is the foundation for creating functionalized surfaces with tailored properties.

The 4-ethylphenoxy group, on the other hand, offers a versatile "head" group that can dictate the surface properties of the monolayer. The ethyl group can influence the packing density and orientation of the molecules within the SAM, while the phenoxy moiety can engage in π-π stacking interactions, contributing to the stability and order of the assembly. nih.gov Future research could focus on the following:

Formation and Characterization of SAMs: Detailed studies on the formation kinetics, thermodynamics, and structural organization of this compound monolayers on various substrates (e.g., gold, silver, platinum) would be essential. Techniques such as scanning tunneling microscopy (STM), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) could elucidate the molecular packing and surface coverage.

Tunable Surface Properties: The ethylphenoxy group could be further functionalized to introduce specific properties to the surface, such as hydrophobicity, hydrophilicity, or recognition sites for other molecules. This could lead to applications in sensors, biocompatible coatings, and controlled adhesion surfaces.

Host-Guest Chemistry: The phenoxy ring could act as a host for electron-deficient guest molecules, leading to the development of novel sensors or catalytic surfaces based on host-guest interactions within the supramolecular assembly.

| Potential Application Area | Relevant Functional Group | Underlying Principle |

| Surface Patterning | Thiol | Selective self-assembly on gold surfaces. |

| Molecular Recognition | Ethylphenoxy | Host-guest chemistry and π-π stacking. |

| Corrosion Inhibition | Thiol and Ethylphenoxy | Formation of a dense, protective monolayer. |

High-Throughput Screening for Undiscovered Reactivities and Applications

High-throughput screening (HTS) offers a powerful methodology to rapidly explore the chemical reactivity of this compound and identify novel applications. nih.govnih.gov By systematically reacting the compound with a large library of diverse chemical entities under various conditions, new transformations and functionalities can be uncovered.

The thiol group is known for its rich and varied reactivity, including nucleophilic addition, oxidation to disulfides or sulfonic acids, and participation in "click" chemistry reactions like thiol-ene and thiol-yne couplings. harvard.eduacs.org HTS could be employed to:

Discover Novel Catalytic Activities: The compound could be screened for its potential as a catalyst or ligand in a wide range of organic reactions. The interplay between the thiol and the aromatic ether could lead to unique catalytic properties.

Identify New Polymerization Monomers: The thiol group can act as a chain transfer agent or participate directly in polymerization reactions. HTS could identify conditions and co-monomers for the synthesis of novel polymers with tailored properties.

Map Reactivity Profiles: A comprehensive HTS campaign would generate a detailed reactivity map, providing valuable data for designing new synthetic routes and predicting potential interactions with other molecules. A fluorescence-based assay could be developed to quantify the thiol's reactivity in a high-throughput format. researchgate.net

| Screening Approach | Target Reactivity | Potential Outcome |

| Catalysis Screen | Coordination and activation | Discovery of new catalytic systems. |

| Polymerization Screen | Thiol-ene/Thiol-yne reactions | Development of novel functional polymers. |

| Competitive Reactivity Assay | Nucleophilicity of the thiol | Quantitative understanding of its reactivity. |

Advanced Theoretical Modeling for Predictive Design and Property Optimization

Computational chemistry and theoretical modeling provide invaluable tools for predicting the properties of this compound and guiding the design of new applications, even before synthesis and experimental work. researchgate.netnih.gov Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling can offer deep insights into the molecule's behavior.

Future theoretical studies could focus on:

Conformational Analysis: Predicting the stable conformations of the molecule and how they influence its interaction with surfaces and other molecules.

Electronic Properties: Calculating the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its reactivity, electron-donating or -accepting capabilities, and potential for use in electronic devices.

Property Prediction: QSPR models could be developed to predict physical properties such as boiling point, solubility, and toxicity based on the molecular structure, aiding in the design of safer and more effective applications.

| Modeling Technique | Predicted Property | Illustrative Hypothetical Value |

| Density Functional Theory (DFT) | HOMO-LUMO Gap | 4.5 eV |

| Molecular Dynamics (MD) | SAM Tilt Angle on Au(111) | 30-35 degrees |

| QSPR | Aqueous Solubility | 0.05 g/L |

Exploration of Bio-orthogonal Reactions (excluding clinical relevance)

Bio-orthogonal chemistry involves chemical reactions that can occur in complex biological systems without interfering with native biochemical processes. wikipedia.orgnih.gov While clinical applications are excluded from this discussion, the principles of bio-orthogonal chemistry can be applied in various non-clinical contexts, such as environmental science and materials science.

The thiol group of this compound is a potential handle for bio-orthogonal ligation reactions. Future research in this area could explore:

Environmental Sensing: The compound could be used to "click" onto specific environmental analytes that have been tagged with a compatible reactive group, enabling the development of highly selective sensors for pollutants or other molecules of interest.

Functionalization of Biomaterials: In a non-clinical setting, the thiol group could be used to attach the molecule to the surface of biomaterials (e.g., cellulose, chitin) to impart new properties, such as hydrophobicity or affinity for other molecules.

Thiol-Maleimide Chemistry: The well-established reaction between thiols and maleimides could be exploited for the specific and efficient labeling or conjugation of this compound in various non-living systems. nih.gov

Sustainable Synthesis and Application Development for Circular Economy Principles

The development of sustainable synthetic routes and applications for this compound is crucial for its long-term viability and alignment with the principles of a circular economy. unido.orgjyu.fi This involves minimizing waste, using renewable resources, and designing products that can be reused or recycled.

Future research should prioritize:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Ethylphenoxy)ethane-1-thiol, and what experimental parameters influence yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or Williamson ether synthesis. For example, a base-promoted reaction between 4-ethylphenol derivatives and 1,2-ethanedithiol under reflux conditions (e.g., anhydrous ethanol with K₂CO₃ as a base). Key parameters include stoichiometric ratios (e.g., excess alkyl halide to minimize over-alkylation), reaction time (6–12 hours), and purification via distillation or recrystallization to isolate the thiol product .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.3 ppm for ethylphenoxy groups) and thiol protons (δ 1.3–1.6 ppm for -SH, often broad due to exchange).

- GC-MS: Confirm molecular ion peaks (e.g., m/z 196 for C₁₀H₁₄OS) and fragmentation patterns.

- IR: Detect S-H stretches (~2550 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹).

- Elemental Analysis: Validate C, H, and S percentages .

Advanced Research Questions

Q. What are the challenges in avoiding over-alkylation during synthesis, and how can these be methodologically addressed?

- Methodological Answer: Over-alkylation occurs when excess alkylating agents react with the thiol group, forming disulfides or sulfides. Strategies include:

- Controlled stoichiometry: Use a slight excess of thiol precursor (e.g., 1.2:1 ratio of 1,2-ethanedithiol to 4-ethylphenoxy derivative).

- Low-temperature reactions: Slow down secondary reactions (e.g., 0–5°C for stepwise addition).

- Distillation: Separate the desired product from higher-molecular-weight byproducts under reduced pressure .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. GC-MS) for thiol-containing compounds?

- Methodological Answer: Contradictions may arise from sample degradation (e.g., oxidation of -SH to disulfides) or solvent interactions. Approaches include:

- Fresh sample preparation: Use degassed solvents and inert atmospheres (N₂/Ar) to prevent oxidation.

- Multi-technique validation: Cross-check NMR with Raman spectroscopy (to confirm S-H bonds) and LC-MS/MS for trace impurities.

- Computational modeling: Compare experimental NMR shifts with DFT-calculated values .

Q. What biocatalytic strategies can improve the sustainability of synthesizing this compound?

- Methodological Answer: Enzymatic catalysis (e.g., lipases or thioesterases) can replace traditional base-promoted reactions. For example: